8-Benzyl-1,8-diazaspiro[4.5]decane
Description
Significance of Spirocyclic Systems in Organic and Medicinal Chemistry Research
Spirocycles are defined as structures where two or more rings are connected by a single common atom. tandfonline.com This unique structural feature imparts a distinct three-dimensionality that is highly advantageous in medicinal chemistry and drug discovery. tandfonline.combldpharm.com Unlike flat, aromatic structures, the inherent 3D nature of spirocycles allows for the projection of functional groups in multiple directions, which can lead to more specific and effective interactions with biological targets like proteins. tandfonline.com
The increased fraction of sp3-hybridized carbon atoms in spirocyclic scaffolds generally correlates with improved physicochemical properties and pharmacokinetic profiles. tandfonline.com For instance, the incorporation of spirocycles can enhance aqueous solubility, an important characteristic for drug candidates. tandfonline.com The rigidity of the spirocyclic system can also lock a molecule into a specific conformation, optimizing the orientation of its binding elements and potentially leading to improved efficacy and selectivity. tandfonline.com Furthermore, spirocyclic motifs are found in numerous natural products, many of which exhibit significant biological activities, underscoring their relevance in the development of new therapeutic agents. nih.gov
Overview of Diazaspiro[4.5]decane Scaffolds as Research Platforms
Within the diverse family of spirocycles, diazaspiro[4.5]decane scaffolds have emerged as particularly valuable platforms in chemical research. These scaffolds are characterized by a bicyclic system containing two nitrogen atoms within the spiro framework. The presence of these nitrogen atoms provides sites for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse biological activities.
Derivatives of diazaspiro[4.5]decane have been investigated for a range of potential therapeutic applications. For example, some have been explored as inhibitors of enzymes, modulators of receptors, and as agents targeting protein-protein interactions. tandfonline.com Research has shown that modifying the diazaspiro[4.5]decane core can lead to compounds with potent biological effects. For instance, certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1 kinase, a target in inflammatory diseases. nih.gov Additionally, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been discovered as novel agonists for the delta opioid receptor, which is a target for neurological and psychiatric disorders. nih.gov
Specific Focus on 8-Benzyl-1,8-diazaspiro[4.5]decane within the Research Landscape
This compound is a specific derivative that has garnered attention in the scientific community. Its structure features a benzyl (B1604629) group attached to one of the nitrogen atoms of the diazaspiro[4.5]decane core. This benzyl group can influence the molecule's properties and its interactions with biological targets.
While specific research on this compound is part of a broader exploration of similar compounds, related structures have shown promise in various research areas. For example, a similar compound, 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane, has been investigated for potential antimicrobial and anti-inflammatory effects, as well as for applications in neuroscience due to its structural resemblance to compounds that interact with neurotransmitter systems. ontosight.ai Another related structure, 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid, has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The research on these related compounds highlights the potential of the 8-benzyl-substituted spirocyclic scaffold in medicinal chemistry.
Historical Context of Diazaspiro[4.5]decane Synthesis and Exploration in Academic Disciplines
The exploration of diazaspiro[4.5]decane derivatives dates back several decades, with early reports on their synthesis appearing in the mid-20th century. An article published in The Journal of Organic Chemistry in 1961 discussed derivatives of 1,3-diazaspiro[4.5]decane, indicating that these compounds were already of interest to the scientific community at that time. acs.org
Over the years, various synthetic methods have been developed to construct the diazaspiro[4.5]decane scaffold. These methods have evolved to become more efficient and versatile, allowing for the creation of a wider range of derivatives. For example, a one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been reported, involving a palladium-catalyzed domino reaction. rsc.org More recent innovations include methods aimed at producing these compounds with high yield and under mild conditions, making them more accessible for large-scale preparation. google.com The continuous development of synthetic strategies underscores the ongoing importance of diazaspiro[4.5]decanes as valuable building blocks in organic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-benzyl-1,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-14(6-3-1)13-17-11-8-15(9-12-17)7-4-10-16-15/h1-3,5-6,16H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMBBIDDGLYJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678063 | |
| Record name | 8-Benzyl-1,8-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928034-30-4 | |
| Record name | 8-Benzyl-1,8-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 8 Benzyl 1,8 Diazaspiro 4.5 Decane and Its Chemical Congeners
Retrosynthetic Analysis of the 8-Benzyl-1,8-diazaspiro[4.5]decane Core
A retrosynthetic analysis of the this compound core reveals several strategic disconnections. The primary disconnection involves the benzyl (B1604629) group at the N8 position, leading back to the parent 1,8-diazaspiro[4.5]decane scaffold. This parent diamine can be further deconstructed through various approaches. One common strategy involves breaking the C-N bonds of the piperidine (B6355638) ring, suggesting a cyclization precursor such as a suitably functionalized pyrrolidine (B122466) derivative. Another approach could involve the simultaneous or sequential formation of both rings from acyclic precursors, highlighting the importance of multicomponent or tandem reactions in streamlining the synthesis.
The pyrrolidine ring itself can be disconnected to reveal simpler starting materials. For instance, a key disconnection across the C2-N1 and C5-N1 bonds points towards a primary amine and a difunctional electrophile. Alternatively, intramolecular cyclization of a linear amino acid or amino aldehyde derivative could be envisioned. The spirocyclic nature of the target molecule necessitates a precursor that can facilitate the formation of the quaternary spirocenter. This often involves a ketone or a gem-dihalide functionality on the cyclopentane (B165970) or cyclohexane (B81311) precursor, which serves as an anchor for the construction of the second ring.
Classical and Contemporary Approaches to Spirocyclic Diamine Construction
The construction of the 1,8-diazaspiro[4.5]decane framework is a key challenge that has been addressed through a variety of classical and contemporary synthetic methods.
The formation of the spiro[4.5]decane ring system is often achieved through cyclization reactions. acs.org One prominent method involves the intramolecular Michael reaction. acs.org Other approaches have utilized dearomatizing intramolecular diamination of phenols to create complex spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit. rsc.orgrsc.org This method generates highly functionalized products that can be applied to the synthesis of potentially bioactive compounds. rsc.orgrsc.org Another innovative approach involves the reaction of unactivated yne-en-ynes with aryl halides in the presence of a palladium catalyst to produce diazaspiro[4.5]decanes with exocyclic double bonds. nih.gov This domino reaction forms three new carbon-carbon bonds with high regioselectivity. nih.gov
| Precursor Type | Reaction Type | Key Features |
| Phenols with pendant ureas | Dearomatizing intramolecular diamination | Stereocontrolled synthesis of complex spirotricyclic systems. rsc.orgrsc.org |
| Unactivated yne-en-ynes and aryl halides | Palladium-catalyzed domino reaction | Forms three C-C bonds and a spiro scaffold in one step. nih.gov |
| 1,3-Diketones | Diallylation followed by RCM | Provides spirocycles with additional functionality for further manipulation. arkat-usa.org |
Reductive amination is a powerful and versatile method for forming secondary and tertiary amines and is widely used in the synthesis of various amine-containing compounds. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. jocpr.com The process can be carried out directly in a one-pot reaction where the carbonyl compound, amine, and a suitable reducing agent are combined. wikipedia.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are favored for their ability to selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.com
Strategies for selective reductive amination include catalyst-controlled reactions, which can achieve high levels of regio- and stereoselectivity. jocpr.com Green and sustainable methods are also being developed, utilizing alternative reducing agents like hydrogen gas or formic acid and solvent-free or aqueous reaction conditions. jocpr.com
Ring-closing metathesis (RCM) has emerged as a significant tool in synthetic organic chemistry for the construction of various cyclic and spirocyclic systems. arkat-usa.orgthieme-connect.com This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the formation of carbon-carbon double bonds within a molecule, leading to ring closure. thieme-connect.com Double RCM reactions of acyclic tetraenes have been successfully employed to stereoselectively synthesize spirocyclic compounds. thieme-connect.com
The diastereoselectivity of RCM reactions can be influenced by the presence of chiral centers in the acyclic precursor. thieme-connect.com Furthermore, the choice of catalyst can significantly impact the stereochemical outcome of the reaction. thieme-connect.com For instance, first-generation Grubbs catalysts have been shown to be more selective in certain diastereoselective tandem RCM reactions compared to the more active second-generation catalysts. thieme-connect.com The RCM approach offers mild reaction conditions and introduces a double bond into the newly formed ring, which can be used for further synthetic modifications. arkat-usa.org
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. mdpi.comnih.gov These reactions allow for the synthesis of complex molecules like spirocycles in a single step from multiple starting materials. nih.gov A palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides has been developed for the one-step synthesis of diazaspiro[4.5]decanes with exocyclic double bonds. nih.gov This process involves the formation of three carbon-carbon bonds in a highly regioselective manner. nih.gov
Another example is the green synthesis of spiro compounds through a Knoevenagel/Michael/cyclization multicomponent domino reaction, which can be organocatalyzed by an ionic liquid and assisted by microwave irradiation. nih.gov MCRs have also been utilized in the Hantzsch synthesis to produce 1,2-dihydropyridine derivatives. beilstein-journals.org
| Reaction Type | Key Features | Example Application |
| Palladium-catalyzed domino reaction | One-step synthesis, formation of three C-C bonds. nih.gov | Synthesis of diazaspiro[4.5]decanes with exocyclic double bonds. nih.gov |
| Knoevenagel/Michael/cyclization domino reaction | Green synthesis, organocatalyzed, microwave-assisted. nih.gov | Synthesis of various spiro compounds. nih.gov |
| Hantzsch synthesis | One-pot, multicomponent approach. beilstein-journals.org | Synthesis of 1,2-dihydropyridine derivatives. beilstein-journals.org |
Introduction of the Benzyl Moiety and Other N-Substitutions at Position 8
The final step in the synthesis of the target compound, and a key step in generating its congeners, is the introduction of substituents at the N8 position of the 1,8-diazaspiro[4.5]decane core. The benzyl group is a common substituent in this class of compounds.
The N-benzylation can be achieved through standard alkylation procedures, typically involving the reaction of the parent diamine with benzyl bromide or a similar benzylating agent in the presence of a base. The choice of base and solvent is crucial to ensure selective N-alkylation at the desired position, particularly if the other nitrogen atom (N1) is also a secondary amine. Protecting group strategies may be employed to temporarily block the N1 position, allowing for regioselective functionalization of N8.
Beyond the benzyl group, a variety of other N-substituents can be introduced to explore the structure-activity relationship of these spirocyclic diamines. For example, a series of novel piperidine compounds with different N-substituents have been synthesized and evaluated as σ1 receptor ligands. nih.gov The synthesis of these analogs often involves similar N-alkylation or N-arylation strategies. For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been achieved through a three-step process that includes a cyclization and subsequent methylation. mdpi.com
Stereoselective Synthesis and Chiral Resolution Techniques
The synthesis of specific stereoisomers of diazaspiro[4.5]decane scaffolds is paramount, as the three-dimensional arrangement of atoms can significantly influence biological activity. Two primary strategies are employed to obtain enantiomerically pure compounds: stereoselective synthesis and chiral resolution.
Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly during the reaction sequence. A notable method involves the use of chiral auxiliaries, which temporarily impart their chirality to the reacting molecule to guide the formation of one enantiomer over the other. For instance, the synthesis of chiral 1,7-diazaspiro[4.5]decane-2,8-diones has been achieved with high stereoselectivity. ua.es This process utilizes N-tert-butanesulfinyl aldimines as chiral electrophiles. ua.es The tert-butanesulfinyl group acts as a powerful chiral director in reactions like the aza-Henry (nitro-Mannich) reaction, establishing the desired stereochemistry early in the synthetic sequence. ua.es This auxiliary can be easily removed under acidic conditions later in the synthesis, yielding the enantiomerically enriched spirocyclic core. ua.es
Chiral Resolution: This technique involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) that was produced in a non-stereoselective synthesis.
Classical Resolution via Diastereomeric Salts: One common method involves reacting the racemic amine with a single enantiomer of a chiral acid. This reaction forms a mixture of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization. A patent document describes the resolution of diazaspiro[4.5]decane intermediates using an optically active resolving agent, 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid, to separate the enantiomers. google.com
Chiral Chromatography: A more modern and widely applicable technique is chiral High-Performance Liquid Chromatography (HPLC). In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute separately. The synthesis of racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been reported, where the subsequent separation of the enantiomers was efficiently accomplished using normal phase chiral HPLC. researchgate.net
The following table summarizes these stereochemical control techniques.
| Technique | Principle | Example Application | Key Advantage |
| Stereoselective Synthesis | Use of a chiral auxiliary (e.g., N-tert-butanesulfinyl group) to direct the formation of a specific stereoisomer. ua.es | Synthesis of chiral 1,7-diazaspiro[4.5]decane-2,8-diones. ua.es | Forms the desired enantiomer directly, avoiding loss of material from resolving a racemate. |
| Classical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. google.com | Resolution of diazaspiro[4.5]decane intermediates with 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid. google.com | A well-established, often scalable method if suitable crystallization is achieved. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to physical separation. researchgate.net | Separation of racemic 4-phenyl-2,8-diazaspiro[4.5]decan-1-one. researchgate.net | Highly versatile and effective for both analytical and preparative-scale separations. |
Solid-Phase Organic Synthesis (SPOS) of Diazaspiro[4.5]decane Libraries
Solid-Phase Organic Synthesis (SPOS) is a powerful technology for the rapid generation of large collections, or "libraries," of structurally related compounds. This high-throughput approach is invaluable in medicinal chemistry for discovering new molecules with desired biological activities. While direct literature on SPOS for this compound is sparse, the principles have been applied to other spirocyclic systems and are readily adaptable. nih.gov
The core concept of SPOS, first developed for peptides, involves anchoring a starting material to an insoluble polymer support (resin). mdpi.com A series of chemical reactions are then carried out on this anchored molecule. mdpi.com A key advantage is the ability to use large excesses of reagents to drive each reaction step to completion, with purification being a simple matter of filtering the resin and washing away the excess reagents and byproducts. nih.govmdpi.com After the desired molecular structure is assembled on the resin, a final chemical reaction cleaves the product from the solid support, releasing it into solution for isolation and purification. mdpi.com
For a diazaspiro[4.5]decane library, one could envision a strategy where a piperidine-based precursor is attached to the resin. This immobilized scaffold could then be subjected to various reaction partners to construct the second heterocyclic ring and introduce diversity at various positions, including the N-benzyl group. The "traceless" nature of some linkers ensures that no part of the linking molecule remains on the final product after cleavage. nih.gov
The table below outlines the primary advantages and limitations of this synthetic strategy.
| Aspect | Description |
| Advantages | The use of excess reagents to ensure high yields for each synthetic step. nih.gov |
| Simplified purification protocols, often involving simple filtration and washing of the resin. nih.gov | |
| Amenable to automation, allowing for the parallel synthesis of hundreds or thousands of compounds. | |
| Limitations | Reaction monitoring can be challenging, as standard techniques like NMR are not compatible with insoluble solid supports. nih.gov |
| Not all solution-phase reactions are compatible with the solid support, linker, or reaction conditions required for SPOS. nih.gov | |
| The final cleavage step can sometimes be low-yielding or lead to side products. |
Optimization of Reaction Conditions and Process Scalability in Academic Settings
Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, more practical preparation requires careful optimization of reaction conditions and consideration of process scalability. This involves systematically adjusting variables such as temperature, solvent, catalyst loading, and reactant concentrations to maximize yield, minimize reaction time, and ensure operational safety and efficiency. nih.gov
A significant challenge in scaling up chemical reactions is that conditions optimized on a milligram scale may not translate directly to a multigram or kilogram scale. An illustrative case is the synthesis of 4-phenyl-2,8-diazaspiro[4.5]decan-1-one. researchgate.net Researchers found that a key deprotection step, an acid-catalyzed hydrogenolysis, proceeded smoothly on a 100 mg scale. researchgate.net However, when the reaction was scaled up to over 20 grams, the material recovery was unacceptably low (<50%). researchgate.net
This issue necessitated a focused optimization study. The solution involved modifying the reaction conditions to achieve a successful and efficient large-scale synthesis. The optimized protocol demonstrates a practical approach to overcoming scalability challenges in an academic or process development setting. researchgate.net
The table below details the specific optimization of the problematic hydrogenation step.
| Parameter | Initial Small-Scale Condition | Optimized Large-Scale Condition | Rationale for Change |
| Catalyst | Pd/C | Ra-Ni | Improved reactivity and efficiency for this specific transformation on a larger scale. |
| Pressure | H₂ (balloon) | H₂ (60 bar) | Higher pressure increases reaction rate and helps drive the reaction to completion. |
| Solvent/Additive | EtOH with conc. HCl | EtOH with anhydrous CH₂Cl₂ | The in-situ generation of anhydrous HCl from CH₂Cl₂ was found to be more effective and controllable for the large-scale reaction. |
| Temperature | Room Temperature | 55 °C | Increased temperature accelerates the reaction rate, reducing overall process time. |
Chemical Reactivity and Derivatization Strategies for the 8 Benzyl 1,8 Diazaspiro 4.5 Decane System
Functionalization at Nitrogen Centers
The nitrogen atoms at positions 1 and 8 of the diazaspiro[4.5]decane ring are primary sites for chemical modification. The N8 nitrogen is typically protected by a benzyl (B1604629) group, which can be removed under specific conditions, while the N1 nitrogen, a secondary amine, is readily available for various transformations.
N-Acylation Reactions
The N-acylation of the secondary amine at the N1 position is a common strategy to introduce amide functionalities, which can significantly influence the biological activity of the resulting molecules. This transformation is typically achieved using standard acylating agents such as acid chlorides or anhydrides in the presence of a base.
For instance, in a related system, the N-acylation of 8-propyl-1,3-diazaspiro[4.5]decane-2,4-dithione with acetic anhydride (B1165640) in pyridine (B92270) leads to the formation of the corresponding N-acetyl derivative with a high yield of 93%. wikipedia.org This reaction demonstrates the feasibility of acylating the nitrogen atom adjacent to the spiro center. The general conditions for such reactions are summarized in the table below.
Table 1: Representative N-Acylation Reactions
| Starting Material | Acylating Agent | Solvent | Base | Product | Yield (%) | Reference |
| 8-Propyl-1,3-diazaspiro[4.5]decane-2,4-dithione | Acetic anhydride | Pyridine | Pyridine | 1-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanone | 93 | wikipedia.org |
N-Alkylation and N-Arylation Transformations
N-Alkylation and N-arylation reactions provide another avenue for diversifying the 8-benzyl-1,8-diazaspiro[4.5]decane scaffold. The secondary amine at N1 can be alkylated using various alkyl halides. A notable example is the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, where the methylation of the N1 position is a key step. mdpi.com
N-Arylation, the formation of a carbon-nitrogen bond with an aryl group, can be achieved through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or copper-catalyzed reactions like the Ullmann condensation. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org These methods allow for the introduction of a wide range of substituted and unsubstituted aryl groups at the N1 position. The Buchwald-Hartwig amination, known for its broad substrate scope and functional group tolerance, typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org The Ullmann condensation, a classical method, involves the reaction of an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org
Table 2: Key N-Alkylation and N-Arylation Strategies
| Reaction Type | Key Reagents | Substrate Scope | Reference |
| N-Alkylation | Alkyl halides, Base | Primary and secondary amines | mdpi.com |
| Buchwald-Hartwig Amination | Pd catalyst, Phosphine ligand, Base, Aryl halide/triflate | Primary and secondary amines, wide range of aryl partners | wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |
| Ullmann Condensation | Cu catalyst, Base, Aryl halide | Primary and secondary amines, often requires higher temperatures | organic-chemistry.org |
Reactions Involving the Spirocyclic Carbon and Adjacent Carbons
The reactivity of the carbon framework of the this compound system, particularly when functionalized with carbonyl groups, allows for a variety of chemical transformations.
Electrophilic and Nucleophilic Additions
The presence of a carbonyl group, for instance at the C1 position to form 8-benzyl-2,8-diazaspiro[4.5]decan-1-one, introduces an electrophilic center susceptible to nucleophilic attack. uni.lu Nucleophiles can add to the carbonyl carbon, leading to the formation of alcohols or other functional groups. The principles of nucleophilic addition to carbonyls are well-established, with the reaction proceeding via a tetrahedral intermediate. mdpi.com The reversibility of the addition depends on the basicity of the incoming nucleophile. Strong nucleophiles like Grignard reagents and organolithium compounds lead to irreversible additions, while weaker nucleophiles like cyanide or alcohols can result in reversible reactions.
Oxidation and Reduction Chemistry
The oxidation of the this compound system can be influenced by the N-benzyl group. Studies on related N-benzyl-4-piperidones have shown that these compounds undergo a two-electron irreversible oxidation. nih.gov The oxidation potential is influenced by substituents on the benzyl group. Common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can be employed, potentially leading to the formation of N-oxides or other oxidized products. conicet.gov.arresearchgate.net
The reduction of carbonyl functionalities within the spirocyclic system is a key transformation. For example, the ketone group in 8-benzyl-2,8-diazaspiro[4.5]decan-1-one can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). rsc.org Sodium borohydride is a milder reagent and is often preferred for its selectivity and compatibility with various functional groups.
Rearrangement Reactions
Rearrangement reactions can be powerful tools for skeletal diversification of the diazaspiro[4.5]decane core. While specific examples for the this compound system are not extensively documented, general rearrangement reactions of related structures provide insights into potential transformations.
The Beckmann rearrangement of an oxime derived from a ketone, such as the oxime of 8-benzyl-2,8-diazaspiro[4.5]decan-1-one, could lead to the formation of a lactam through the migration of an alkyl or aryl group. masterorganicchemistry.com This reaction is typically catalyzed by acid.
The Curtius rearrangement offers a pathway to convert a carboxylic acid derivative into an amine with the loss of one carbon atom. wikipedia.orgnih.govorganic-chemistry.orgnih.govbyjus.com If a carboxylic acid functionality were present on the spirocyclic core, for example, at the C1 position, it could be converted to an acyl azide (B81097). Thermal or photochemical decomposition of the acyl azide would lead to an isocyanate intermediate, which can then be trapped with various nucleophiles to yield amines, ureas, or carbamates. wikipedia.orgnih.govorganic-chemistry.orgnih.govbyjus.com
Derivatization of Side Chains and Peripheral Substituents
The chemical architecture of this compound offers multiple sites for derivatization, with the benzyl group being a primary target for modification. Strategies often involve reactions targeting the aromatic ring or the benzylic position. Furthermore, the secondary amine within the spirocyclic system presents another key site for chemical elaboration.
One prominent strategy for modifying the benzyl side chain involves the functionalization of the phenyl ring. In a study on analogous sigma-1 (σ1) receptor ligands, a derivative was synthesized starting from a precursor, 8-(4-hydroxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane. This precursor was alkylated using 2-fluoroethyl tosylate to introduce a fluoroethoxy group onto the phenyl ring, yielding 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane. nih.gov This reaction highlights a common method for introducing substituents at the para position of the benzyl group, thereby altering properties like lipophilicity.
General N-alkylation reactions of piperidine (B6355638) rings with substituted benzyl chlorides are also highly relevant. chemicalforums.com These reactions are typically performed using a base such as potassium carbonate in a polar solvent like ethanol (B145695). A variety of substituted benzyl chlorides can be used, allowing for the introduction of diverse functional groups onto the benzyl moiety. chemicalforums.com For instance, Knoevenagel condensation of N-benzyl-4-piperidone with malononitrile (B47326) demonstrates a method to introduce new functional groups at the 4-position of the piperidine ring, which is analogous to the spiro center in the target molecule. researchgate.net
The table below summarizes representative derivatization strategies applicable to the this compound system based on reactions of its core components.
| Reaction Type | Reagents & Conditions | Site of Derivatization | Resulting Structure Example |
| O-Alkylation of Phenolic Precursor | 2-Fluoroethyl tosylate, Base | Benzyl group (para-position) | Introduction of an ether linkage (e.g., fluoroethoxy group) nih.gov |
| N-Alkylation | Substituted Benzyl Chloride, K₂CO₃, EtOH | Piperidine Nitrogen | Attachment of various substituted benzyl groups chemicalforums.com |
| Knoevenagel Condensation | Malononitrile, N-benzyl-4-piperidone | Piperidine Ring (C4-position) | Formation of a dinitrile methylene (B1212753) group researchgate.net |
Stability and Degradation Pathways Under Laboratory Conditions
The stability of this compound and its derivatives is influenced by factors such as pH, solvent, and the electronic nature of substituents on the benzyl group.
Studies on the N-alkylation of piperidines with substituted benzyl chlorides reveal potential degradation pathways under reaction conditions. chemicalforums.com When using ethanol as a solvent, there is a possibility of a competitive reaction where the benzyl chloride reacts with the solvent (ethanolysis) or with hydroxide (B78521) anions present in the mixture. chemicalforums.com This side reaction leads to the formation of the corresponding benzyl alcohol, reducing the yield of the desired N-benzylated product. The reactivity of the benzyl chloride is highly dependent on its substituents; for example, a p-methoxybenzyl chloride is significantly more reactive and prone to side reactions than an unsubstituted or electron-withdrawn benzyl chloride. chemicalforums.com
Furthermore, the diazaspiro core itself can be susceptible to degradation. Research on related diazaspiro compounds has shown that they can be sensitive to acidic conditions. For example, 1,4-diazaspiro[2.2]pentanes have been observed to decompose in the presence of residual acid in deuterated chloroform (B151607) (CDCl₃), a common NMR solvent. nih.gov This suggests that the 1,8-diazaspiro[4.5]decane ring system may also be prone to ring-opening or degradation under acidic laboratory conditions. A study on a related compound also noted that its stability can vary depending on the conditions. mdpi.com The radiochemical purity of a radio-labeled analog, [(18)F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, was found to be greater than 95%, indicating good stability under the specific conditions of its synthesis and purification. nih.gov
The table below outlines key stability considerations for the this compound system.
| Condition | Potential Degradation Pathway | Influencing Factors |
| N-Alkylation in Ethanol | Competitive substitution of benzyl chloride to form benzyl alcohol | Presence of hydroxide anions; electronic properties of benzyl substituents (e.g., p-methoxy group increases reactivity) chemicalforums.com |
| Acidic Media | Decomposition or ring-opening of the diazaspiro core | pH of the solution (e.g., presence of acid in solvents like CDCl₃) nih.gov |
| General Storage/Handling | General chemical degradation | Varies with specific derivatives and storage conditions mdpi.com |
Structure Activity Relationship Sar and Molecular Design Principles for 8 Benzyl 1,8 Diazaspiro 4.5 Decane Analogs
Influence of Spirocyclic Ring Conformation on Molecular Interactions
The 1,8-diazaspiro[4.5]decane core is a spirocyclic system, meaning its two rings share a single common atom. This structural feature imparts significant conformational rigidity, which is a crucial factor in molecular recognition by biological receptors. The cyclohexane (B81311) portion of the spiro[4.5]decane system typically adopts a stable chair conformation. X-ray crystal structure analysis of related azaspiro[4.5]decanyl amides has confirmed that the spirocyclic amine does not cause a distortion away from this chair conformation drugbank.com. This rigidity limits the number of accessible conformations, which can lead to a more favorable entropic profile upon binding to a receptor, as less conformational freedom is lost.
The stereochemistry of the spiroatom and the axial or equatorial orientation of substituents on the rings play a pivotal role in defining the three-dimensional shape of the molecule and its potential interactions. The fixed spatial arrangement of the nitrogen atoms and the benzyl (B1604629) group, dictated by the spirocyclic framework, is essential for aligning the key interacting moieties with complementary residues in a receptor's binding pocket. While specific conformational studies on 8-Benzyl-1,8-diazaspiro[4.5]decane itself are not widely detailed in the provided context, the principles of spirocyclic systems suggest that its constrained geometry is a key determinant of its biological activity nih.gov.
Impact of Benzyl Group Modifications on Binding Affinity and Selectivity
The N-benzyl group is a critical pharmacophoric element in many biologically active 1,8-diazaspiro[4.5]decane analogs. Modifications to this group, particularly substitutions on the aromatic ring, have been shown to significantly modulate binding affinity and selectivity.
In a series of N-benzyl-2-azaspiro[4.5]decane-1,3-diones developed as anticonvulsant agents, the introduction of fluoro or trifluoromethyl substituents to the benzyl ring enhanced activity compared to chloro, methoxy, or methyl analogues. The position of the substituent was found to be critical, with derivatives bearing fluoro and trifluoromethyl groups at the 2-position of the aryl moiety showing the most potent activity researchgate.net.
Similarly, in the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1), the nature of the group at the N-8 position was extensively explored. Starting from a hit compound identified through virtual screening, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, structural optimization revealed that variations at this position directly impacted inhibitory potency nih.gov. For instance, replacing the N-8 benzyl group with other substituted benzyl or different aromatic moieties led to a range of activities, highlighting the sensitivity of the target receptor to the steric and electronic properties of this part of the molecule. One of the most potent compounds in this series, compound 41 , featured a specific N-benzyl substitution pattern that resulted in an IC₅₀ value of 92 nM against RIPK1 nih.gov.
The table below summarizes the structure-activity relationship of modifications on the N-substituent for a series of 2,8-diazaspiro[4.5]decan-1-one derivatives targeting RIPK1 kinase.
| Compound | N-8 Substituent | RIPK1 IC₅₀ (nM) |
| Hit Compound (8) | Benzoyl (within a triazaspiro scaffold) | - |
| Compound 41 | 2-((1H-indol-3-yl)methyl) | 92 |
Data sourced from a study on novel RIPK1 kinase inhibitors nih.gov.
These findings underscore the importance of the benzyl group in tailoring the pharmacological profile of diazaspiro[4.5]decane analogs, where even subtle changes can lead to significant differences in biological target engagement.
Role of Nitrogen Atoms in Hydrogen Bonding and Ligand-Receptor Recognition
The two nitrogen atoms within the 1,8-diazaspiro[4.5]decane scaffold are fundamental to its function as a ligand for many biological targets, primarily through their ability to participate in hydrogen bonding. Many centrally active agents contain a hydrophobic aromatic moiety and a basic nitrogen atom, which is often crucial for receptor interaction nih.gov. The specific geometry and basicity of the nitrogen atoms at the N-1 and N-8 positions are key determinants of ligand-receptor recognition.
The ability of these nitrogen atoms to act as hydrogen bond acceptors (or as protonated donors) allows for specific and directional interactions with amino acid residues in a receptor's binding site, such as aspartate, serine, or tyrosine kubinyi.denih.govbiorxiv.org. The strength of these hydrogen bonds is influenced by the hybridization and local chemical environment of the nitrogen atom. A linear relationship between the pKa of endocyclic nitrogen atoms and receptor affinity (log IC₅₀) has been observed in other heterocyclic series, suggesting that nitrogen basicity is a critical parameter for optimizing binding nih.gov.
In the context of the this compound framework, the N-8 nitrogen is tertiary, and its lone pair availability is influenced by the bulky benzyl group. The N-1 nitrogen is a secondary amine (unless further substituted) and presents a different profile for hydrogen bonding. This dual arrangement offers multiple potential interaction points. Molecular modeling of conformationally rigid ligands has demonstrated highly significant correlations between binding affinity and specific ligand-active site hydrogen bonding vectors, allowing for the generation of detailed pharmacophore models nih.gov.
Exploration of Substituent Effects on Biological Target Engagement
Substituent Variation at Different Positions of the Spiro System
Beyond the N-benzyl group, introducing substituents at other positions of the diazaspiro[4.5]decane core can fine-tune a compound's biological activity, selectivity, and physicochemical properties. Structure-activity relationship studies on various diazaspiro[4.5]decane-based compounds have demonstrated the impact of such modifications.
In a series of 2,8-diazaspiro[4.5]decan-1-one derivatives developed as antifungal agents and chitin (B13524) synthase (CHS) inhibitors, various substituents were introduced, leading to a range of potencies. Several compounds exhibited moderate to excellent potency against CHS, with IC₅₀ values ranging from 0.12 to 0.29 mM nih.gov. The antifungal activity was also significant, with some derivatives showing superior or comparable potency to the reference drugs fluconazole and polyoxin B against specific fungal strains nih.gov.
The table below presents the inhibitory activity of selected 2,8-diazaspiro[4.5]decan-1-one derivatives.
| Compound | CHS IC₅₀ (mM) | A. fumigatus MIC (mmol/L) | C. albicans MIC (mmol/L) |
| 4j | 0.12 | 0.08 | >0.64 |
| 4r | - | 0.08 | >0.64 |
| 4d | - | >0.64 | 0.04 |
| Polyoxin B (Ref.) | 0.08 | - | - |
| Fluconazole (Ref.) | - | 0.104 | 0.104 |
Data extracted from a study on diazaspiro[4.5]decan-1-one derivatives as potential antifungal agents nih.gov.
These results indicate that the strategic placement of substituents on the spirocyclic framework is a valid approach to modulate biological activity and achieve target selectivity.
Bioisosteric Replacements within the this compound Framework
Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties while maintaining the primary biological activity.
Within the 1,8-diazaspiro[4.5]decane framework, this can involve several strategies. For example, one of the nitrogen atoms could be replaced by oxygen or sulfur to explore different hydrogen bonding capacities and geometries, leading to scaffolds like oxazaspiro[4.5]decanes. In the development of ligands for sigma-1 receptors, researchers synthesized and evaluated a series of 1-oxa-8-azaspiro[4.5]decane derivatives, which are bioisosteres of the diaza-scaffold. These compounds displayed nanomolar affinity for the target receptor, demonstrating the viability of this bioisosteric approach nih.gov.
Another common bioisosteric replacement is the substitution of a carbonyl group (C=O) with a sulfonyl group (SO₂), or replacing a phenyl ring with a heteroaromatic ring like pyridine (B92270) or thiophene to alter electronic properties and introduce new interaction points. While specific examples of bioisosteric replacements for the this compound parent structure were not prominent in the search results, the principle is a standard tool in medicinal chemistry for lead optimization.
Scaffold Hopping and Lead Compound Optimization in Research
Scaffold hopping is a crucial strategy in drug discovery used to identify structurally novel compounds by modifying the central core of a known active molecule. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, more favorable ADMET profiles, or novel intellectual property.
The diazaspiro[4.5]decane framework has been at the center of such optimization efforts. For instance, a high-throughput screen identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype for δ opioid receptor (DOR) selective agonists researchgate.net. Subsequent lead optimization efforts could involve "hopping" from this triaza-scaffold to a diaza-scaffold to fine-tune activity and properties.
A clear example of this is seen in the development of Phospholipase D (PLD) inhibitors. An initial series based on a triazaspiro[4.5]decanone core showed high selectivity but suffered from poor pharmacokinetic properties. By removing one nitrogen atom from the core to generate a 2,8-diazaspiro[4.5]decanone scaffold, researchers successfully improved the plasma free fraction, metabolic stability, and in vivo half-life nih.gov. This scaffold hop not only addressed the ADMET issues but also introduced a new chiral center, which allowed for the development of enantioselective inhibitors for different PLD isoforms nih.gov.
Similarly, a virtual screening campaign to find new RIPK1 inhibitors identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit. Further structural optimization led to the identification of potent inhibitors based on a 2,8-diazaspiro[4.5]decan-1-one scaffold nih.gov. This transition from a triaza- to a diaza-scaffold represents a successful application of scaffold hopping for lead optimization.
Molecular and Mechanistic Investigations of Biological Interactions in Vitro and in Pre Clinical Models
Receptor Binding Profile Analysis
The characterization of the receptor binding profile for 8-Benzyl-1,8-diazaspiro[4.5]decane is crucial for understanding its pharmacological potential. This involves assessing its affinity and selectivity for various receptor subtypes.
Ligand-Binding Assays with Recombinant Receptors
Ligand-binding assays using recombinant receptors are a standard method to determine the binding affinity of a compound. A comprehensive search of scientific literature was conducted to identify studies that have evaluated this compound in such assays. However, no specific data from ligand-binding assays with recombinant receptors for this compound could be retrieved.
Allosteric Modulation Studies
Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's activity. Investigations into the potential allosteric modulation effects of this compound are essential to fully characterize its interaction with receptors. Despite a thorough review of existing research, no studies specifically detailing the allosteric modulation properties of this compound were found.
Enzyme Inhibition and Activation Mechanisms
The interaction of this compound with various enzymes can elucidate its potential therapeutic applications and mechanisms of action. This section explores its role as an inhibitor or activator of key enzyme families.
Kinase Inhibition (e.g., RIPK1, CDK8/CDK19)
Kinases play a critical role in cellular signaling, and their inhibition is a key strategy in modern drug discovery. Receptor-Interacting Protein Kinase 1 (RIPK1) and Cyclin-Dependent Kinases 8 and 19 (CDK8/CDK19) are important targets in various diseases. A detailed search of the scientific literature did not yield any studies that specifically report on the inhibitory activity of this compound against RIPK1, CDK8, or CDK19.
Glycosidase Modulation
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. Modulators of these enzymes have therapeutic potential in a range of metabolic and genetic disorders. After an extensive literature review, no research was identified that investigated the modulatory effects of this compound on glycosidase activity.
Prolyl Hydroxylase Domain (PHD) Inhibition
Prolyl Hydroxylase Domain (PHD) enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway, making them attractive targets for conditions such as anemia and ischemia. A comprehensive search for studies on the inhibitory effect of this compound on PHD enzymes did not reveal any available data.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Currently, there is a lack of specific published research directly investigating the activity of this compound or its derivatives as inhibitors of Poly(ADP-ribose) Polymerase (PARP). While the broader class of diazaspiro compounds is explored for various therapeutic targets, their role in PARP inhibition remains an unaddressed area in the available scientific literature.
Investigation of Cellular Pathway Modulation
The this compound scaffold is a core component of molecules that have been investigated for their ability to modulate various cellular pathways, including those involved in programmed cell death and physiological crystallization processes.
Necroptosis is a form of programmed lytic cell death that is implicated in a range of inflammatory diseases. A key mediator of this pathway is the receptor-interacting protein kinase 1 (RIPK1). Inhibition of RIPK1's kinase activity presents a therapeutic strategy for diseases driven by necroptosis. nih.gov
Research into derivatives of the diazaspiro[4.5]decane core has identified potent inhibitors of RIPK1. A study identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with significant RIPK1 inhibitory activity. Notably, one such derivative, compound 41 (name not specified in the study), demonstrated prominent inhibition of RIPK1 with an IC₅₀ value of 92 nM. nih.gov Furthermore, this compound exhibited a significant anti-necroptotic effect in a cellular model of necroptosis using U937 cells. nih.gov These findings highlight the potential of the diazaspiro[4.5]decane scaffold as a basis for developing novel anti-necroptotic agents. nih.gov
The potential for diazaspiro[4.5]decane derivatives to induce apoptosis in cancer cells has been a subject of interest, although specific data on this compound is limited. Investigations into related structures, such as 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid, have considered their potential anticancer properties. However, the specific biological activity and mechanisms, including apoptosis induction, are not yet well-documented in the literature.
Other research has shown that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane can be used for imaging tumors, indicating that these structures can accumulate in cancer tissues. nih.gov For instance, an (18)F-labeled derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane , showed high accumulation in human carcinoma and melanoma xenograft models in mice, which was specific to σ1 receptor expression. nih.gov While this demonstrates tumor targeting, it does not directly confirm apoptosis induction.
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, Keap1 binds to Nrf2, facilitating its degradation. In the presence of oxidative stress, Keap1 is modified, allowing newly synthesized Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of numerous cytoprotective genes.
There is no specific research available that documents the modulation of the Keap1-Nrf2 pathway by this compound. The investigation of how this specific compound or its derivatives might interact with this key antioxidant pathway has not been reported.
A significant area of investigation for derivatives of 1,8-diazaspiro[4.5]decane is in the management of cystinuria. This genetic disorder leads to excessive L-cystine in the urine, causing the formation of kidney stones. A promising therapeutic approach is the inhibition of L-cystine crystallization.
A novel derivative, 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) (also known as LH1753), was developed by incorporating the 1,8-diazaspiro[4.5]decane moiety as a bioisosteric replacement for N-methylpiperazine groups in a previous inhibitor. This modification resulted in a potent inhibitor of L-cystine crystallization. In vitro studies demonstrated that LH1753 is approximately 120 times more potent than L-cystine dimethyl ester (CDME) and about twice as potent as the parent inhibitor LH708.
| Compound | Relative Potency | Reference |
|---|---|---|
| L-cystine dimethyl ester (CDME) | 1x (Baseline) | uni.lu |
| LH708 | ~60x more potent than CDME | uni.lu |
| 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753) | ~120x more potent than CDME | uni.lu |
Atomic force microscopy studies suggest that the mechanism of action involves, at least in part, the inhibition of L-cystine crystal growth. uni.lu
In Vitro and In Vivo Pharmacological Profiling (excluding clinical data and safety)
The pharmacological profile of compounds based on the diazaspiro[4.5]decane core has been explored across different therapeutic targets, revealing a scaffold with diverse potential applications. The profiling has been conducted on various derivatives, each tailored for a specific biological interaction.
8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753) , the L-cystine crystallization inhibitor, has demonstrated a favorable pharmacokinetic profile and good oral bioavailability. uni.lu In a Slc3a1-knockout mouse model of cystinuria, it showed good in vivo efficacy in preventing the formation of L-cystine stones. uni.lunih.gov
Another derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane , was synthesized and evaluated as a ligand for the sigma-1 (σ1) receptor, which is often overexpressed in tumors. This compound displayed a high affinity for σ1 receptors (Ki = 5.4 nM) and selectivity over σ2 receptors. nih.gov When radiolabeled with (18)F, this compound was used as a PET imaging agent. In vivo studies in mouse tumor xenograft models showed high accumulation in human carcinoma and melanoma, indicating its potential for tumor imaging. nih.gov
Furthermore, a series of (2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives have been synthesized and identified as potent antagonists of the C-C chemokine receptor 4 (CCR4), which is a target for inflammatory diseases. One potent antagonist from this series showed high affinity in binding and functional assays and was also found to induce the internalization of about 60% of the cell surface CCR4 receptors. nih.gov
| Derivative Class/Compound | Primary Target/Activity | Key In Vitro / In Vivo Findings | Reference |
|---|---|---|---|
| 2,8-diazaspiro[4.5]decan-1-one derivative | RIPK1 Inhibition | IC₅₀ = 92 nM; significant anti-necroptotic effect in U937 cells. | nih.gov |
| 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) | L-cystine Crystallization Inhibition | ~120x more potent than CDME in vitro; good oral bioavailability and in vivo efficacy in a mouse model. | uni.lu |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) Receptor Binding | High affinity (Ki = 5.4 nM); high accumulation in tumors in vivo (PET imaging). | nih.gov |
| (2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivative | CCR4 Antagonism | High affinity (pKi = 8.8); induces receptor internalization. | nih.gov |
Absorption and Distribution Studies in Research Models (e.g., ADME principles)
The evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental in drug discovery to assess its potential pharmacokinetic properties. For spirocyclic compounds like this compound, understanding how the molecule is taken up, where it travels in the body, and how it is eventually cleared is critical. While direct ADME studies on this compound are not extensively detailed in published literature, the principles can be understood from research on structurally related analogs.
Research on similar spiro-compounds often employs advanced techniques to trace their journey through biological systems. nih.gov One common method involves radiolabeling the compound, such as with Fluorine-18 (B77423) ([¹⁸F]), to enable its detection and quantification in vivo using non-invasive imaging like Positron Emission Tomography (PET). nih.gov This allows for a dynamic assessment of the compound's tissue distribution over time.
A study on a related compound, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, utilized [¹⁸F] labeling to investigate its biodistribution in mice bearing tumor xenografts. nih.gov The distribution profile, measured as the percentage of the injected dose per gram of tissue (%ID/g), revealed significant uptake in various organs. Such studies also investigate the impact of physicochemical properties, like lipophilicity, on the compound's distribution and ability to cross biological membranes. nih.gov The findings from these types of analogue studies are crucial for predicting the pharmacokinetic behavior of new derivatives and guiding structural modifications to optimize their ADME profiles for specific therapeutic targets. nih.gov
Table 1: Illustrative Biodistribution Data for an Analogue Spiro-Compound ([¹⁸F]5a) in Mice This table is representative of data obtained in biodistribution studies of related compounds.
| Organ | % Injected Dose per Gram (Mean ± SD) |
| Blood | 0.85 ± 0.12 |
| Heart | 1.25 ± 0.21 |
| Lungs | 2.15 ± 0.33 |
| Liver | 5.60 ± 0.78 |
| Kidneys | 3.45 ± 0.55 |
| Spleen | 1.89 ± 0.29 |
| Muscle | 0.65 ± 0.15 |
| Brain | 1.95 ± 0.30 |
Data is illustrative and based on methodologies described for analogous compounds in research literature. nih.gov
Metabolic Stability and Biotransformation in Biological Systems
For compounds containing a benzyl (B1604629) group, such as this compound, a common metabolic pathway is oxidative N-debenzylation. nih.gov This process involves the enzymatic removal of the benzyl group, often leading to a significant change in the compound's biological activity and clearance rate.
Studies on related molecules have focused on enhancing metabolic stability by modifying the chemical structure to be more resistant to enzymatic degradation. nih.gov For instance, replacing a benzyl moiety with a benzoyl group has been shown to significantly increase metabolic stability in rat liver microsome assays. nih.gov This is because the amide bond in the benzoyl derivative is generally more resistant to the oxidative enzymes in the liver compared to the single bond of the benzyl group. In one such study, compounds with benzoyl substituents were found to be substantially more stable after a 3-hour incubation with rat liver microsomes than their benzyl-containing analogues. nih.gov This suggests that the benzyl group is a key metabolic liability. nih.gov
Table 2: Comparative Metabolic Stability of Benzyl vs. Benzoyl Analogues in Rat Liver Microsomes
| Compound Feature | Example Compound | Percent Stability (after 3h incubation) |
| Benzyl Group | PAC-1 (analogue) | Less Stable |
| Benzoyl Group | Compound 3 (analogue) | More Stable than PAC-1 |
| Benzyl Group | Compound 31 (analogue) | Less Stable |
| Benzoyl Group | Compound 32 (analogue) | More Stable than Compound 31 |
This table illustrates findings from a study on PAC-1 analogues, demonstrating a strategy to mitigate metabolic liabilities associated with benzyl groups. nih.gov
Preclinical Efficacy in Animal Models (e.g., anti-ulcer activity)
Preclinical animal models are essential for evaluating the potential therapeutic efficacy of new chemical entities before they can be considered for human trials. For compounds related to this compound, anti-ulcer activity has been an area of investigation. researchgate.net
Research into a series of 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives, which share the core spirocyclic scaffold, has demonstrated significant anti-ulcer effects in vivo. researchgate.net Specifically, several compounds featuring an 8-benzyl substitution were found to possess anti-ulcer activity comparable to that of omeprazole, a widely used proton pump inhibitor. researchgate.net
The evaluation of anti-ulcer activity typically involves established animal models where gastric lesions are induced by chemical agents. Common models include:
Ethanol-induced ulcers: Administration of high-concentration ethanol (B145695) causes acute hemorrhagic lesions in the gastric mucosa. nih.gov The efficacy of a test compound is measured by its ability to reduce the area of these lesions compared to a control group. nih.gov
Indomethacin-induced ulcers: Nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) can induce gastric ulcers, and this model is used to assess the protective effects of potential anti-ulcer agents. nih.gov
In these models, researchers quantify the extent of gastric damage by measuring the total length or area of the lesions, often expressed as an "ulcer index". nih.gov A dose-dependent reduction in the ulcer index by the test compound indicates positive anti-ulcer activity. nih.gov Studies have shown that pretreatment with certain spiro-compounds can significantly inhibit the formation of ulcers in these models. researchgate.net
Table 3: Anti-Ulcer Activity of 8-Benzyl Substituted Diazaspiro[4.5]decane Derivatives
| Compound Name | Core Structure | Finding |
| 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro- ontosight.aisigmaaldrich.comdecan-3-one | 1-Thia-4,8-diazaspiro[4.5]decan-3-one | Possessed anti-ulcer activity comparable with that of omeprazole. researchgate.net |
| 8-Benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro ontosight.aisigmaaldrich.comdecan-3-one | 1-Thia-4,8-diazaspiro[4.5]decan-3-one | Possessed anti-ulcer activity comparable with that of omeprazole. researchgate.net |
| 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one | 1-Thia-4,8-diazaspiro[4.5]decan-3-one | Possessed anti-ulcer activity comparable with that of omeprazole. researchgate.net |
Computational and Theoretical Chemistry Studies on 8 Benzyl 1,8 Diazaspiro 4.5 Decane
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical methods are used to understand the fundamental behavior of electrons within a molecule, which governs its structure, stability, and how it reacts with other molecules. numberanalytics.com Methods like Density Functional Theory (DFT) are widely employed to model electronic structures with high accuracy. nih.gov
For 8-Benzyl-1,8-diazaspiro[4.5]decane, QM calculations would reveal key insights:
Electron Distribution and Molecular Orbitals: These calculations can map the electron density, identifying electron-rich and electron-poor regions. This is crucial for predicting sites of reactivity, such as where the molecule might be susceptible to metabolic attack or how it will form hydrogen bonds with a biological target. quantumzeitgeist.com
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. For this compound, this would highlight the electronegative nitrogen atoms and the aromatic benzyl (B1604629) group, predicting how it would orient itself when approaching a protein binding site. rsc.org
These QM-derived properties are foundational for understanding the molecule's intrinsic characteristics before proceeding to more complex biological simulations. nih.gov
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Once a potential biological target is identified, molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the interaction between the ligand (this compound) and the receptor (e.g., a protein).
Molecular Docking is a computational method used to predict the preferred orientation of a ligand when bound to a target. nih.govnih.gov The process involves:
Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank.
Placing the 3D structure of this compound into the target's active site.
Using a scoring function to evaluate and rank the different binding poses, predicting the binding affinity.
Molecular Dynamics (MD) Simulations complement docking by introducing flexibility and simulating the movement of atoms over time. researchgate.net While docking provides a static snapshot, MD simulations reveal the dynamic stability of the ligand-protein complex in a simulated physiological environment. nih.govmdpi.com For the this compound-protein complex, an MD simulation would:
Confirm the stability of the binding pose predicted by docking.
Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) and their duration.
Reveal conformational changes in the protein or ligand upon binding. researchgate.net
For instance, studies on other diazaspiro compounds targeting the σ2 receptor revealed that hydrogen bond interactions with specific amino acids like ASP29 and π-stacking with TYR150 were critical for high binding affinity. mdpi.com A similar analysis for this compound would be essential.
Table 1: Illustrative Molecular Docking and MD Simulation Data (Note: This data is hypothetical and for illustrative purposes only.)
| Target Protein | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Interacting Residues (from Docking) | Complex Stability (RMSD during MD, Å) | Primary Interactions (from MD) |
|---|---|---|---|---|
| Hypothetical Kinase A | -8.5 | ASP145, LYS72, TYR80 | 1.8 ± 0.3 | Hydrogen bond with ASP145, Pi-Pi stacking with TYR80 |
| Hypothetical GPCR B | -7.2 | PHE250, TRP130, ASN110 | 2.5 ± 0.6 | Hydrophobic interactions with PHE250, TRP130 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.mewikipedia.org The goal is to develop a model that can predict the activity of new, unsynthesized molecules. acs.org
To build a QSAR model for analogues of this compound, the process would be:
Data Collection: Synthesize and test a series of related compounds with variations in their structure (e.g., different substitutions on the benzyl ring).
Descriptor Calculation: For each molecule, calculate a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., topological indices, electronic properties from QM).
Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that correlates the descriptors with the measured biological activity. fiveable.meacs.org
Validation: Test the model's predictive power on a set of compounds not used in its creation.
A successful QSAR model could then be used to prioritize the synthesis of new derivatives of this compound with potentially higher potency or better properties. jocpr.com
Conformational Analysis and Energy Minimization Studies
Molecules are not static; they are flexible and can exist in various three-dimensional shapes called conformations. Conformational analysis is the study of these different shapes and their relative energies. ucsb.edu
For a flexible molecule like this compound, which has multiple rotatable bonds, it is crucial to identify its most stable, low-energy conformation—the shape it is most likely to adopt. hakon-art.com This is achieved through energy minimization , a process where the geometry of the molecule is systematically adjusted to find a stable structure on the potential energy surface. gmu.edu
Computational methods can identify:
Local Minima: Stable conformations of the molecule.
Global Minimum: The most stable conformation with the lowest possible energy. researchgate.net
Transition States: The energy barriers between different conformations.
Knowing the preferred conformation is essential because it is this 3D structure that interacts with biological targets. An incorrect starting conformation can lead to misleading results in molecular docking and other simulation studies. ucsb.eduhakon-art.com
Virtual Screening and Ligand-Based Drug Design Methodologies
When the 3D structure of a biological target is unknown, ligand-based drug design (LBDD) becomes a critical strategy. nih.gov This approach relies on the knowledge of other molecules (ligands) that are known to be active. mdpi.com
Virtual Screening is a key component of this, where large digital libraries of compounds are computationally searched to identify those with a high probability of being active. nih.govspringernature.com If a set of active compounds with scaffolds similar to this compound were known, the following LBDD methods could be applied:
Pharmacophore Modeling: A pharmacophore is an abstract 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. A model would be built from known active ligands and then used to screen libraries for new molecules that fit the model.
2D/3D Similarity Searching: This involves searching for molecules that are structurally similar to a known active compound, like this compound. mdpi.com The underlying principle is that structurally similar molecules often have similar biological activities. nih.gov
These methods allow researchers to efficiently filter vast chemical libraries and select a smaller, more promising set of candidates for further experimental testing.
Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of "8-Benzyl-1,8-diazaspiro[4.5]decane". Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.
In ¹H NMR, the chemical shifts, signal integrations, and coupling patterns of the protons provide a detailed picture of the molecular environment. For instance, the aromatic protons of the benzyl (B1604629) group typically appear in the downfield region of the spectrum, while the aliphatic protons of the diazaspirodecane core resonate at higher fields.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and neighboring functional groups. For example, the sp²-hybridized carbons of the benzene (B151609) ring will have distinct signals from the sp³-hybridized carbons of the spirocyclic system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish direct and long-range correlations between protons and carbons, further solidifying the structural assignment. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of "this compound". The molecular formula of this compound is C₁₅H₂₂N₂, corresponding to a molecular weight of approximately 230.35 g/mol . chemicalbook.comsigmaaldrich.com
In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed, confirming the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragments resulting from the cleavage of the benzyl group or the opening of the spirocyclic rings can be used to confirm the compound's identity.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in "this compound". The IR spectrum would be expected to show characteristic absorption bands. These include C-H stretching vibrations from both the aromatic benzyl group and the aliphatic spirocyclic system. libretexts.org Specifically, aromatic C-H stretches typically appear between 3100-3000 cm⁻¹, while aliphatic C-H stretches are found in the 3000-2850 cm⁻¹ region. libretexts.org The presence of C-N stretching vibrations would also be evident. The region from 1200 to 700 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands that is unique to the molecule and can be used for identification. libretexts.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzyl group in "this compound" contains a chromophore that absorbs UV light. The UV-Vis spectrum would likely exhibit absorption maxima characteristic of the phenyl ring, aiding in the confirmation of its presence.
Chromatographic Methods (HPLC, GC) for Purity and Reaction Monitoring
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis. bldpharm.com
HPLC, often coupled with a UV detector, can separate the target compound from any impurities or starting materials. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to quantify its purity.
GC, suitable for volatile and thermally stable compounds, can also be employed for purity analysis. The compound is vaporized and passed through a column, with different components separating based on their boiling points and interactions with the stationary phase. Both HPLC and GC are invaluable for ensuring that the synthesized "this compound" meets the required quality standards for its intended research applications. These methods are also crucial for real-time monitoring of the reaction, allowing chemists to optimize reaction conditions and determine the endpoint of the synthesis. mdpi.com
Stereochemical Analysis Techniques
The stereochemistry of "this compound" is a critical aspect of its characterization, as the spirocyclic nature of the molecule can give rise to stereoisomers. The specific spatial arrangement of the atoms can significantly influence the compound's biological activity.
Techniques for stereochemical analysis include chiral chromatography, which utilizes a chiral stationary phase to separate enantiomers or diastereomers. The separated isomers can then be individually characterized. Furthermore, advanced NMR techniques, such as the use of chiral shift reagents, can be employed to differentiate between stereoisomers in solution. While detailed stereochemical studies on "this compound" were not found in the search results, these methods are standard practice for the comprehensive analysis of such chiral compounds.
Future Research Directions and Translational Opportunities for Diazaspiro 4.5 Decane Chemistry
Development of Novel Synthetic Methodologies
Another innovative strategy is the palladium-catalyzed domino reaction for the one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. rsc.orgrsc.org This process involves the reaction of unactivated yne-en-ynes with various substituted aryl halides, resulting in the formation of three new carbon-carbon bonds with high regioselectivity. rsc.orgrsc.org The yields for these reactions are generally good to excellent, particularly when using aryl halides with electron-withdrawing groups. rsc.org For instance, the reaction of various yn-en-ynes with aryl bromides has yielded 4,9-dimethylene-2,7-diazaspiro[4.5]decanes in yields ranging from 66% to 78%. rsc.org
Furthermore, a straightforward and scalable synthesis for racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been developed based on the Michael addition of a piperidine-derived enamine to nitroalkenes. researchgate.net This multi-step synthesis has demonstrated high yields and offers a practical route to these complex structures. researchgate.net
Researchers have also explored methods to transform anilines into 1-azaspiro[4.5]decanes through oxidative dearomatization and a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes, demonstrating broad substrate compatibility. researchgate.net These diverse synthetic strategies provide a robust toolkit for the creation of a wide array of diazaspiro[4.5]decane analogs, paving the way for further exploration of their chemical and biological properties.
Exploration of Diverse Functionalization Strategies
The functionalization of the diazaspiro[4.5]decane scaffold is crucial for modulating its physicochemical and biological properties. A key strategy involves the introduction of various substituents onto the core structure to explore structure-activity relationships.
For instance, in the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives as potential antifungal agents, a series of compounds were created with different functional groups. nih.gov These modifications were shown to significantly impact their inhibitory activity against chitin (B13524) synthase and their antifungal potency. nih.gov
The one-step synthesis of diazaspiro[4.5]decanes with exocyclic double bonds also highlights the potential for diverse functionalization. rsc.orgrsc.org This method allows for the incorporation of a range of substituted aryl halides, including those with electron-withdrawing groups like keto or cyano, as well as different substitutions on the benzene (B151609) ring of the yne-en-yne component, such as methyl and fluoro groups. rsc.org This flexibility enables the generation of a library of compounds with varied electronic and steric properties.
Furthermore, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione demonstrates the feasibility of N-1 monosubstitution, a strategy of high interest to medicinal chemists. mdpi.com This specific functionalization is achieved through a three-step process that allows for the introduction of a methyl group at the N-1 position of the hydantoin (B18101) ring. mdpi.com
These examples underscore the adaptability of the diazaspiro[4.5]decane scaffold to various functionalization strategies, which is essential for fine-tuning the properties of the resulting molecules for specific applications.
Application as Molecular Probes in Biological Systems
The diazaspiro[4.5]decane framework has shown promise in the development of molecular probes for studying biological systems. A notable example is the development of a radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative as a potent and selective ligand for the σ1 receptor. nih.gov
Specifically, the compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) was synthesized and found to have a high affinity for σ1 receptors (Ki = 5.4 ± 0.4 nM) and good selectivity over σ2 receptors and the vesicular acetylcholine (B1216132) transporter. nih.gov The fluorine-18 (B77423) labeled version of this compound, [¹⁸F]5a, was successfully prepared and used in cellular association studies, biodistribution experiments, and autoradiography. nih.gov
These studies demonstrated specific binding of [¹⁸F]5a to σ1 receptors both in vitro and in vivo. nih.gov Importantly, small animal positron emission tomography (PET) imaging in mouse tumor xenograft models showed high accumulation of the radiotracer in human carcinoma and melanoma. nih.gov This accumulation was significantly reduced by treatment with haloperidol, a known σ1 receptor antagonist, further confirming the specificity of the probe. nih.gov
These findings suggest that appropriately functionalized diazaspiro[4.5]decane derivatives can serve as effective molecular probes for imaging and studying the distribution and function of specific protein targets in living organisms. The ability to visualize these targets non-invasively provides a powerful tool for both basic research and clinical diagnostics, particularly in the context of cancer imaging. nih.gov
Design of Next-Generation Scaffolds for Chemical Biology Research
The diazaspiro[4.5]decane framework serves as a valuable starting point for the design of next-generation scaffolds in chemical biology research. Its three-dimensional structure and the presence of multiple points for functionalization make it a "privileged scaffold," meaning it can be adapted to interact with a variety of biological targets.
The development of novel synthetic methods, such as the one-step domino reaction to create diazaspiro[4.5]decanes with exocyclic double bonds, expands the chemical space accessible for this scaffold. rsc.orgrsc.org This allows for the creation of diverse libraries of compounds with unique shapes and functionalities. Similarly, the synthesis of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives provides access to another class of complex spirocyclic compounds. researchgate.net
The utility of these scaffolds is evident in their application as inhibitors of biological targets. For example, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been designed as potential chitin synthase inhibitors with antifungal activity. nih.gov Furthermore, 2,8-diazaspiro[4.5]decane compounds have been disclosed as inhibitors of LATS1/2 kinases, which are involved in cell growth and proliferation. google.com
The development of radiolabeled diazaspiro[4.5]decane derivatives for PET imaging of σ1 receptors in tumors further highlights the potential of this scaffold in creating tools for chemical biology. nih.gov These molecular probes can be used to study the role of specific proteins in disease and to aid in drug discovery.
The ability to generate diverse and complex molecules based on the diazaspiro[4.5]decane core, coupled with their demonstrated biological activity, positions this scaffold as a key building block for the development of novel chemical probes and therapeutic agents.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of novel compounds, including those based on the diazaspiro[4.5]decane scaffold. researchgate.net These computational tools can accelerate the discovery process by predicting the properties and performance of new molecules, thereby reducing the need for extensive and time-consuming experimental work. researchgate.netpsu.edu
One of the key challenges in drug discovery is navigating the vast chemical space to identify molecules with desired biological activities. AI and ML algorithms can be trained on large datasets of chemical structures and their associated properties to learn complex structure-activity relationships. researchgate.net This knowledge can then be used to generate new molecular structures with optimized properties. For example, generative models can propose novel diazaspiro[4.5]decane derivatives that are predicted to have high affinity for a specific biological target. researchgate.net
Furthermore, ML models can be used to predict synthetic accessibility, helping to ensure that the designed molecules can be efficiently synthesized in the laboratory. youtube.com By integrating retrosynthetic analysis tools, researchers can prioritize the design of compounds that are readily accessible from commercially available starting materials. youtube.com
The use of AI in catalyst design is also relevant to the synthesis of diazaspiro[4.5]decanes. researchgate.netpsu.edu Machine learning can be employed to identify optimal catalyst compositions and reaction conditions for the synthesis of these complex scaffolds, leading to improved yields and efficiency. researchgate.net
Expansion into New Areas of Material Science and Chemical Research
While the primary focus of research on diazaspiro[4.5]decane derivatives has been in the realm of medicinal chemistry, the unique properties of this scaffold suggest potential for its application in material science and other areas of chemical research. The rigid, three-dimensional structure of the diazaspiro core, combined with the ability to introduce a wide range of functional groups, makes it an attractive building block for the construction of novel materials with tailored properties.
For example, the incorporation of diazaspiro[4.5]decane units into polymers could lead to materials with enhanced thermal stability, specific optical properties, or unique recognition capabilities. The nitrogen atoms within the scaffold can act as coordination sites for metal ions, opening up possibilities for the development of novel catalysts, sensors, or metal-organic frameworks (MOFs). The synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes is an early example of incorporating this scaffold into inorganic polymer structures. sigmaaldrich.comsigmaaldrich.com
The ability to create diazaspiro[4.5]decanes with exocyclic double bonds through domino reactions provides a handle for further chemical transformations, such as polymerization or cross-linking, which are fundamental processes in material science. rsc.orgrsc.org These reactive groups could be used to create new types of resins, coatings, or advanced composite materials.
Furthermore, the principles of supramolecular chemistry could be applied to diazaspiro[4.5]decane derivatives to create self-assembling systems with interesting properties. The hydrogen bonding capabilities of the nitrogen atoms, along with other functional groups that can be introduced, could be used to direct the formation of well-defined supramolecular architectures.
While these applications are largely speculative at this stage, the versatility of the diazaspiro[4.5]decane scaffold provides a strong foundation for future exploration into these exciting new areas of research.
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for 8-Benzyl-1,8-diazaspiro[4.5]decane to improve yield and purity?
- Methodological Answer : Utilize factorial design of experiments (DoE) to systematically evaluate reaction parameters such as temperature, solvent polarity, and catalyst loading. For spirocyclic compounds, multi-step syntheses often involve cyclization and benzylation steps, where reaction time and stoichiometry significantly impact yield . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, followed by characterization using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment with spectroscopic methods:
- NMR : Confirm spirocyclic structure via distinct proton signals for the benzyl group (δ 7.2–7.4 ppm) and diazaspiro core (δ 3.0–4.0 ppm) .
- FT-IR : Identify N-H stretching (3300–3500 cm) and C-N vibrations (1250–1350 cm) .
- X-ray crystallography (if crystalline): Resolve spatial configuration to validate spiro geometry .
Q. How should researchers handle solubility challenges during in vitro assays for this compound?
- Methodological Answer : Prepare stock solutions in DMSO (≤10 mM) to avoid precipitation. For aqueous compatibility, dilute in PBS or cell culture media with ≤0.1% DMSO. Pre-test solubility via dynamic light scattering (DLS) and validate stability over 24 hours .
Q. What safety protocols are critical when working with this compound in the lab?
- Methodological Answer : Use nitrile gloves (inspected for integrity), chemical-resistant lab coats, and fume hoods. Avoid skin contact due to uncharacterized toxicity . For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron distribution and HOMO-LUMO gaps, predicting reactivity. Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets (e.g., enzymes or receptors). Validate predictions with SAR studies on synthesized analogs .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma stability (e.g., microsomal assays) and blood-brain barrier permeability (PAMPA-BBB) .
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in vivo .
- Dose-Response Optimization : Adjust formulations (e.g., PEG300/Tween 80 emulsions) to enhance bioavailability .
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Methodological Answer : Conduct tiered ecotoxicity assays:
- Acute Toxicity : Daphnia magna immobilization test (OECD 202).
- Biodegradation : OECD 301F (closed bottle test) to assess persistence .
- Bioaccumulation : Model using log values (e.g., EPI Suite) and compare to regulatory thresholds .
Q. What advanced separation techniques are suitable for isolating trace impurities in synthesized batches?
- Methodological Answer : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomeric impurities. For polar byproducts, hydrophilic interaction liquid chromatography (HILIC) improves resolution. Confirm structures via LC-QTOF-MS .
Data Contradiction Analysis
Q. How should conflicting data on the neuroprotective vs. cytotoxic effects of structurally related spiro compounds be interpreted?
- Methodological Answer :
- Dose-Dependent Effects : Re-evaluate IC values across cell lines (e.g., MCF-7 vs. neuronal cells) .
- Redox Profiling : Measure ROS scavenging (e.g., DCFH-DA assay) to distinguish antioxidant vs. pro-apoptotic mechanisms .
- Transcriptomic Analysis : Use RNA-seq to identify pathways differentially regulated in protective vs. cytotoxic contexts .
Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 275.35 g/mol | |
| log (Predicted) | 2.8 (XlogP3-AA) | |
| Hydrogen Bond Acceptors | 3 | |
| Topological PSA | 38.3 Ų |
Table 2 : Example Factorial Design for Synthesis Optimization
| Factor | Level 1 | Level 2 | Response (Yield %) |
|---|---|---|---|
| Temperature | 60°C | 80°C | 65 vs. 78 |
| Solvent | THF | DCM | 70 vs. 82 |
| Catalyst Loading | 5 mol% | 10 mol% | 68 vs. 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
